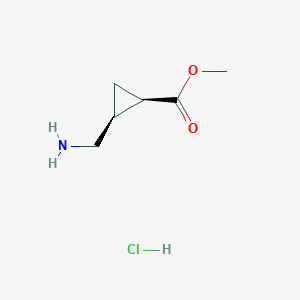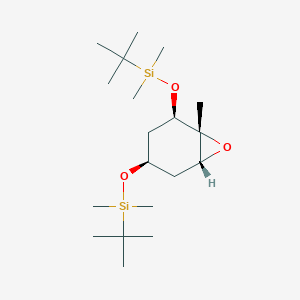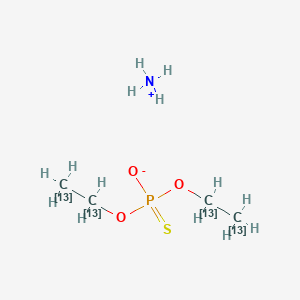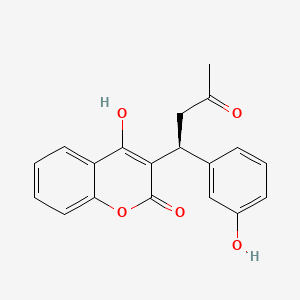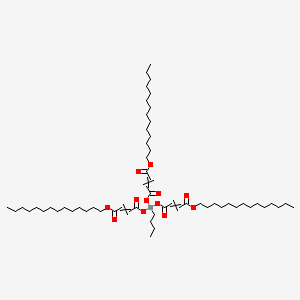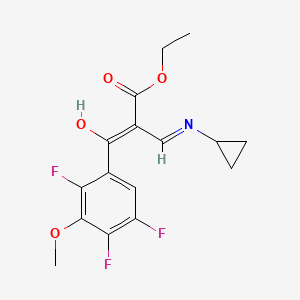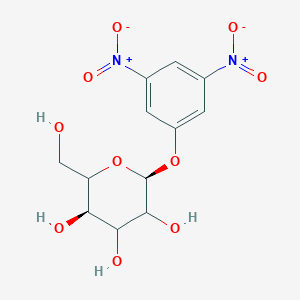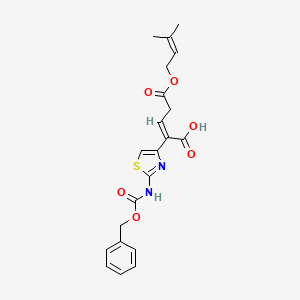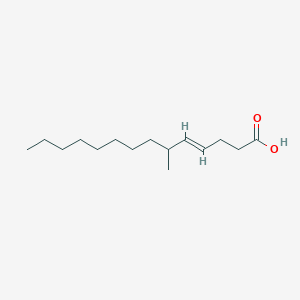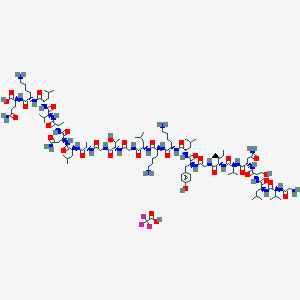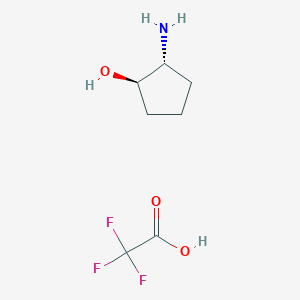
(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt is a compound that features a cyclopentane ring with an amino group and a hydroxyl group attached to it. The trifluoroacetic acid salt form enhances its solubility and stability, making it a valuable compound in various chemical and pharmaceutical applications. The presence of the trifluoromethyl group (-CF3) in the trifluoroacetic acid component imparts unique properties to the compound, such as increased lipophilicity and metabolic stability .
Applications De Recherche Scientifique
(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt typically involves the resolution of racemic mixtures or the use of chiral catalysts to obtain the desired enantiomer. One common method involves the reaction of cyclopentanone with ammonia and a reducing agent to form the amino alcohol. This intermediate is then treated with trifluoroacetic acid to form the salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale resolution techniques or asymmetric synthesis methods to ensure high enantiomeric purity. The use of chiral auxiliaries or catalysts can enhance the efficiency of the synthesis process, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of cyclopentanone or cyclopentanoic acid.
Reduction: Formation of cyclopentylamine.
Substitution: Formation of various substituted cyclopentanol derivatives
Mécanisme D'action
The mechanism of action of (1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, allowing it to modulate biological pathways effectively. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-Amino-cyclohexanol Trifluoroacetic Acid Salt: Similar structure but with a cyclohexane ring.
(1R,2R)-2-Amino-cyclopropanol Trifluoroacetic Acid Salt: Contains a cyclopropane ring instead of cyclopentane.
(1R,2R)-2-Amino-cyclobutanol Trifluoroacetic Acid Salt: Features a cyclobutane ring
Uniqueness
(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt is unique due to its specific ring size and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group further enhances its properties, making it a valuable compound in various applications .
Propriétés
IUPAC Name |
(1R,2R)-2-aminocyclopentan-1-ol;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.C2HF3O2/c6-4-2-1-3-5(4)7;3-2(4,5)1(6)7/h4-5,7H,1-3,6H2;(H,6,7)/t4-,5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBARIQULBYROJ-TYSVMGFPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
